molecular formula C8H4BrNO2 B1455256 2-Bromo-5-cyanobenzoic acid CAS No. 845616-12-8

2-Bromo-5-cyanobenzoic acid

Cat. No.: B1455256
CAS No.: 845616-12-8
M. Wt: 226.03 g/mol
InChI Key: LFMSICZVBGWOIA-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acids in Chemical Synthesis

Halogenated benzoic acids are a class of organic compounds that have found extensive use in chemical synthesis. The presence of a halogen atom, such as bromine, on the aromatic ring significantly influences the reactivity of the molecule. cymitquimica.com It can act as a directing group in electrophilic aromatic substitution reactions and provides a reactive site for various cross-coupling reactions, which are fundamental in the construction of complex organic frameworks. cymitquimica.com

Furthermore, the introduction of a halogen can modulate the biological activity of a molecule, a strategy often employed in drug discovery. nih.gov For instance, halogenated benzoic acids have been utilized in the synthesis of compounds with potential applications as enzyme inhibitors. nih.gov The mechanochemical synthesis of metal complexes using para-halogen substituted benzoates has also been explored, highlighting their versatility in coordination chemistry. rsc.org

Role of Nitrile and Carboxylic Acid Functionalities in Organic Transformations

The dual presence of nitrile (cyano) and carboxylic acid groups on the same molecule, as seen in 2-bromo-5-cyanobenzoic acid, offers a rich platform for a variety of organic transformations.

The nitrile group (C≡N) is a versatile functional group in organic chemistry. ebsco.com It is a strong electron-withdrawing group, which can influence the acidity of the nearby carboxylic acid. cymitquimica.com Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to primary amines. ebsco.comnumberanalytics.comlibretexts.org They also participate in nucleophilic addition reactions, making them valuable precursors for a range of other functional groups. fiveable.meteachy.app The characteristic infrared absorption of the C≡N stretch is found in the 2200-2300 cm⁻¹ region, which is useful for identification. numberanalytics.com

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry. fiveable.me It readily undergoes reactions such as esterification, amidation, and conversion to acid halides. wikipedia.org The acidic nature of the proton allows for salt formation and various substitution reactions at the carboxyl carbon. turito.com The presence of the carboxylic acid group also imparts specific solubility characteristics, with benzoic acid itself showing higher solubility in hot water compared to cold water. wikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. It serves as a key starting material for the preparation of more elaborate molecules with potential biological activity. lookchem.com For example, it has been used in the synthesis of novel bicyclic heterocycles investigated for their potential to inhibit aldehyde dehydrogenase, a target in cancer therapy. apolloscientific.co.uk

Furthermore, derivatives of this compound, such as its methyl ester, are employed in the synthesis of compounds that act as inhibitors of the eukaryotic initiation factor 4E (eIF4E), which is implicated in tumorigenesis. google.com The preparation of various cyanobenzoic acids from bromobenzoic acids has also been a subject of study, demonstrating methods to introduce the cyano group onto the benzoic acid ring system. nih.gov These research avenues underscore the importance of this compound as a versatile scaffold in the development of new therapeutic agents and other functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMSICZVBGWOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693211
Record name 2-Bromo-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845616-12-8
Record name 2-Bromo-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Cyanobenzoic Acid

Established Synthetic Routes to 2-Bromo-5-cyanobenzoic Acid

The synthesis of this compound is typically accomplished through multi-step pathways that allow for the precise introduction of the bromo, cyano, and carboxyl functional groups onto the benzene (B151609) ring. The order of these transformations is critical to achieve the desired substitution pattern.

Multi-step Synthesis Approaches

One common strategy to synthesize this compound involves a sequence of reactions starting from a substituted toluene (B28343) or benzoic acid derivative. A plausible route begins with the oxidation of a suitable toluene precursor, followed by sequential introduction of the bromo and cyano groups.

A conceptual multi-step synthesis starting from toluene could involve the following transformations:

Oxidation: Toluene is first oxidized to benzoic acid.

Nitration: The benzoic acid is then nitrated. The carboxylic acid group is a meta-director, leading to the formation of 3-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group to yield 3-aminobenzoic acid.

Bromination: The amino group is a strong ortho-, para-director, but the carboxylic acid is a deactivating group. Bromination of 3-aminobenzoic acid can be directed to the position ortho to the carboxylic acid group.

Cyanation: The amino group is then converted to a diazonium salt, which is subsequently displaced by a cyano group via a Sandmeyer reaction. chemicalforums.comwikipedia.org

Another established route involves the use of 2-amino-5-bromobenzoic acid as a key intermediate. This precursor can be synthesized from o-aminobenzoic acid through bromination. chemicalbook.com The amino group can then be converted to a cyano group through a Sandmeyer reaction. wikipedia.orglscollege.ac.in The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and nitriles from aryl diazonium salts, using copper salts as catalysts. wikipedia.orglscollege.ac.in

The table below outlines a representative multi-step synthesis for a related compound, 3-bromo-5-cyano-2-methylbenzoic acid, which provides insight into the types of reactions and typical yields for the individual steps.

Table 1: Representative Yields for a Multi-step Synthesis of a Related Compound

StepReactionTypical YieldConditions
1Bromination80-90%Reflux, excess Br₂/NBS
2Cyanation70-85%Elevated temperature, polar solvents
3Hydrolysis85-95%Reflux, acid/base conditions

This data is for the synthesis of 3-bromo-5-cyano-2-methylbenzoic acid and serves as an illustrative example.

Direct Synthesis and Optimization

Direct synthesis of this compound in a single step is not a common approach due to the difficulty in controlling the regioselectivity of the three different functional groups. However, methods for the direct cyanation of bromoaryl carboxylates are being developed and optimized. Palladium-catalyzed cyanation of aryl bromides has emerged as a powerful tool. acs.org The optimization of these reactions often involves screening different ligands, bases, and solvents to achieve high yields and minimize side reactions. For instance, the use of specific palladium precatalysts and controlling trace water levels has been shown to enable robust cyanation of a bromo benzoic acid at low catalyst loadings. acs.org

A study on the Pd-catalyzed cyanation of aryl bromides using gaseous hydrogen cyanide in a two-chamber reactor demonstrated high yields for a range of substrates, including p-bromobenzoic acid, which was converted to p-cyanobenzoic acid in 86% yield. rsc.org This approach avoids the use of metal cyanide salts.

Precursors and Starting Materials in the Synthesis of this compound

The choice of starting material is crucial in the synthesis of this compound and is dictated by the directing effects of the substituents on the aromatic ring.

Common precursors include:

Toluene and its derivatives: Toluene can be oxidized to benzoic acid, providing a starting point for subsequent functionalization. chemicalforums.com

o-Aminobenzoic acid (Anthranilic acid): This precursor allows for bromination at the 5-position, followed by conversion of the amino group to the cyano group via a Sandmeyer reaction. wikipedia.orgchemicalbook.comlscollege.ac.in

m-Methoxybenzoic acid: This starting material can be brominated to introduce the bromine at the 2-position, followed by conversion of the methoxy (B1213986) group to a hydroxyl group and then to a cyano group, or through other functional group interconversions. google.com

2-Bromo-5-methylbenzonitrile: This compound can be a precursor where the methyl group is oxidized to a carboxylic acid. chemicalbook.com

5-Bromoindoline-2,3-dione: This can be converted to 2-amino-5-bromobenzoic acid in high yield. chemicalbook.com

Table 2: Common Precursors and Their Synthetic Utility

PrecursorKey TransformationsRationale for Use
TolueneOxidation, Nitration, Reduction, Bromination, CyanationReadily available and inexpensive starting material.
o-Aminobenzoic acidBromination, Diazotization, Sandmeyer reactionThe amino group directs bromination to the desired position and can be readily converted to a cyano group. chemicalbook.comlscollege.ac.in
m-Methoxybenzoic acidBromination, Functional group interconversionThe methoxy group can direct bromination and can be subsequently modified. google.com
2-Bromo-5-methylbenzonitrileOxidation of the methyl groupThe bromo and cyano groups are already in place, requiring only oxidation of the methyl group. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally benign synthetic routes for this compound are focused on several key principles of green chemistry, including the use of safer reagents and solvents, and improving atom economy.

Greener Bromination Methods: Traditional bromination often uses elemental bromine, which is highly corrosive and toxic. wordpress.com Greener alternatives include the use of N-bromosuccinimide (NBS), which is a solid and easier to handle. wordpress.com Another approach is the in-situ generation of bromine from less hazardous sources. For example, the use of hydrobromic acid (HBr) in combination with an oxidant like dimethyl sulfoxide (B87167) (DMSO) provides an efficient method for bromination. rsc.org

Greener Cyanation Methods: The Sandmeyer reaction, while effective, traditionally uses stoichiometric amounts of copper(I) cyanide, which poses environmental and toxicity concerns. Modern palladium-catalyzed cyanation reactions offer a more sustainable alternative, often requiring only catalytic amounts of the metal. acs.org The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), or the use of gaseous hydrogen cyanide in a closed system can further reduce the environmental impact. rsc.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent waste and energy consumption.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleConventional MethodGreener Alternative
Use of Safer Reagents Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), HBr/DMSO wordpress.comrsc.org
Catalysis Stoichiometric Copper(I) CyanidePalladium-catalyzed cyanation acs.org
Atom Economy -Use of catalytic reagents, one-pot synthesis
Safer Solvents Chlorinated solventsUse of aqueous media or more benign organic solvents rsc.org

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Cyanobenzoic Acid

Reactions Involving the Bromine Moiety of 2-Bromo-5-cyanobenzoic Acid

The bromine atom on the this compound scaffold serves as a versatile handle for introducing new functional groups and constructing more complex molecular architectures. Its reactivity is dominated by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is rendered electron-deficient by the attached electron-withdrawing cyano and carboxyl groups. This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho- and para-positioned electron-withdrawing groups. Subsequent departure of the bromide ion, a good leaving group, results in the formation of the substituted product.

Under strongly basic conditions, an alternative pathway involving an elimination-addition mechanism via a benzyne (B1209423) intermediate can occur. For related bromobenzoic acids, treatment with exceptionally strong bases like lithium diisopropylamide (LDA) can lead to the formation of a highly reactive benzyne intermediate, which is then trapped by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation, and aryl bromides like this compound are excellent substrates for these transformations. cymitquimica.com The palladium-catalyzed reactions, in particular, are widely employed.

The Stille reaction facilitates the formation of a new carbon-carbon bond by coupling an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org this compound is a suitable electrophilic partner for this reaction. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. ionicviper.org The reaction tolerates a wide variety of functional groups, making it particularly effective for transformations of highly functionalized molecules. The use of copper(I) salts as additives can significantly accelerate the reaction rate. organic-chemistry.org

Catalyst SystemLigand (if separate)AdditiveSolventTemperature (°C)
Pd(PPh₃)₄-CuIDMF60-110
Pd₂(dba)₃AsPh₃CuIDMF, NMP60-95
Pd(OAc)₂P(t-Bu)₃-Dioxane80-100
PdCl₂(PPh₃)₂--Toluene (B28343), DMF80-125

Table 1: Representative conditions for Palladium-Catalyzed Stille Coupling of aryl bromides. Data compiled from general findings in organometallic chemistry literature. organic-chemistry.orgrsc.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.gov This method is favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. Bromoaryl carboxylic acids are effective substrates for this transformation. mdpi.comresearchgate.net While aryl bromides with ortho-substituents can sometimes present steric challenges, the reaction is frequently successful. rsc.orgbeilstein-journals.org The selection of the palladium source, ligand, and base is crucial for achieving high yields.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosCsFDME80
PdCl₂(dppf)-K₃PO₄THF50-70
Pd(CH₃CN)₂Cl₂Pipecolinic AcidK₂CO₃Water25-100
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water80-100

Table 2: Common catalytic systems investigated for Suzuki-Miyaura coupling of bromoaryl compounds. Data reflects typical conditions found in synthetic methodology studies. nih.govmdpi.combeilstein-journals.org

The reactivity of the C-Br bond in this compound extends to other important metal-catalyzed transformations.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes. libretexts.org The reaction can often be performed under mild conditions. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ionicviper.org It has become a premier method for the synthesis of arylamines from readily available starting materials.

Copper-Catalyzed Reactions: In addition to palladium, copper-based catalysts are also effective for certain cross-coupling reactions, such as the amination of 2-bromobenzoic acid to form N-aryl anthranilic acids. smolecule.com

Reductive Debromination Studies

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be achieved through various methods. For instance, the electrochemical reduction of 2-bromobenzoic acid on a copper electrode proceeds via a hydrodebromination mechanism to yield benzoic acid. researchgate.net Microbial degradation by certain strains, such as Pseudomonas aeruginosa, has also been shown to effect the dehalogenation of 2-bromobenzoates. nih.gov In synthetic organic chemistry, reductive dehalogenation of bromobenzoic acids can be accomplished by treatment with Raney alloys (e.g., Cu-Al) in an alkaline solution. rsc.org

Transformations of the Nitrile Group in this compound

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical reactions.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For instance, the hydrolysis of a related compound, 2-amino-5-cyano-benzoic acid methyl ester, can be achieved using lithium hydroxide (B78521) monohydrate in a mixture of THF, water, and methanol (B129727) at room temperature. google.com This suggests that similar conditions could be applied to hydrolyze the nitrile in this compound.

Amidation, the conversion of the nitrile to an amide, is also a key transformation. While specific examples for this compound are not detailed in the provided search results, the general principle of nitrile hydration to amides is a well-established process in organic chemistry.

Reduction to Amines

The reduction of the nitrile group in this compound yields a primary amine, specifically (3-amino-4-bromophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. Several reagents can accomplish this reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk

Other reducing agents include sodium borohydride (B1222165) in the presence of a Lewis acid like BF₃·Et₂O, which can also effectively reduce nitriles to amines. researchgate.net Catalytic hydrogenation using hydrogen gas with catalysts such as palladium, platinum, or nickel is another common method for nitrile reduction. chemguide.co.uk More recent methods have employed reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, and ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org

Reagent Product Conditions Notes
Lithium aluminum hydride (LiAlH₄)Primary amineDiethyl ether, followed by acid workupPowerful, non-selective reducing agent. libretexts.orgchemguide.co.uk
Sodium borohydride/BF₃·Et₂OPrimary amineNot specifiedEffective for reducing nitriles. researchgate.net
H₂/Palladium, Platinum, or NickelPrimary amineElevated temperature and pressureCommon catalytic hydrogenation method. chemguide.co.uk
Diisopropylaminoborane/LiBH₄ (catalytic)Primary amineNot specifiedReduces a variety of nitriles in excellent yields. organic-chemistry.org
Ammonia boranePrimary amineThermal decompositionEnvironmentally benign, tolerates many functional groups. organic-chemistry.org

Cyclization Reactions Involving the Nitrile

The nitrile functionality of this compound and its derivatives can participate in cyclization reactions to form heterocyclic compounds. For example, a related compound, 2-fluoro-5-cyanobenzoic acid, can be converted to an imidazoline (B1206853) derivative using 1,2-diaminoethane in the presence of sulfur. pitt.edu Furthermore, the cyanation of 2-iodobenzoic acid with trimethylsilyl (B98337) cyanide (TMSCN) under copper catalysis can lead to the formation of phthalimides through intramolecular nucleophilic addition and subsequent hydrolysis and amination. rsc.org These examples highlight the potential of the nitrile group in this compound to act as a precursor for various heterocyclic systems.

Conversion to Thioamides

The nitrile group can be converted to a thioamide. A patent describes the conversion of a compound of formula 2 (which can be this compound) to a thioamide of formula 8. google.com In a separate synthetic sequence, a nitrile was heated with phosphorus pentasulfide and pyridine (B92270) in dimethyl sulfone to produce the corresponding thioamide in excellent yield. pitt.edu

Reactions of the Carboxylic Acid Functionality of this compound

The carboxylic acid group (–COOH) is another key reactive site in the molecule.

Amide Formation

The carboxylic acid moiety of this compound readily undergoes amide formation. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

Commonly used reagents for the activation of the carboxylic acid include thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of a primary or secondary amine in the presence of a base, like pyridine or triethylamine, leads to the formation of the corresponding N-substituted benzamide. google.com The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) or dimethylformamide. google.com

An alternative approach to amide formation involves the use of coupling agents. Reagents like 1,1'-Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the direct condensation of the carboxylic acid with an amine, often under mild conditions. growingscience.com

The following table summarizes typical conditions for amide formation:

Activating Agent/Coupling AgentBaseSolventTemperature
Thionyl chloride (SOCl₂)PyridineDichloromethane (DCM)0 °C to room temperature
Oxalyl chlorideTriethylamineDichloromethane (DCM)0 °C to room temperature
HATUDIPEADimethylformamide (DMF)Room temperature
POCl₃PyridineTetrahydrofuran (THF)0 °C

Decarboxylation Studies

The removal of the carboxyl group from this compound, a process known as decarboxylation, can be accomplished under various conditions, often involving heat or a catalyst. The presence of the electron-withdrawing bromo and cyano groups can influence the ease of this reaction.

Catalytic decarboxylation using transition metals has proven effective for various aromatic carboxylic acids. lookchem.com Copper and silver catalysts, in particular, have been employed for the protodecarboxylation of benzoic acid derivatives. lookchem.comthieme-connect.com For instance, silver-catalyzed decarboxylation can be achieved by heating the carboxylic acid in the presence of a silver salt, such as silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃), in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). lookchem.com The reaction temperature typically ranges from 120 °C to 170 °C. lookchem.comthieme-connect.com

In some cases, decarboxylation can occur thermally without a catalyst, although this generally requires higher temperatures. google.com The choice of solvent can also play a crucial role, with polar, aprotic solvents sometimes facilitating the reaction. google.com

Research has also explored visible light-mediated decarboxylation, offering a milder alternative to traditional thermal methods. rsc.org This approach often utilizes a photoredox catalyst that, upon irradiation with light, can initiate the decarboxylation process. rsc.org

Key parameters for decarboxylation are outlined in the table below:

MethodCatalyst/ReagentSolventTemperature
Silver-CatalyzedAgOAc, K₂CO₃NMP120 °C
Copper-CatalyzedCu₂O, 1,10-phenanthrolineNMP/quinoline170 °C
Thermal-High-boiling solvent> 200 °C
PhotoredoxRu(bpy)₃]²⁺ or similarOrganic solventRoom temperature to 55 °C

Combined Reactivity and Chemoselectivity in Transformations of this compound

The presence of three distinct functional groups on the aromatic ring of this compound allows for a variety of selective transformations. The outcome of a reaction is highly dependent on the reagents and conditions employed, enabling the targeted modification of one functional group while leaving the others intact.

For instance, the bromine atom can be selectively replaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form new carbon-carbon bonds. These reactions are typically performed in the presence of a palladium catalyst, a base, and a suitable coupling partner (e.g., a boronic acid or an organotin reagent). The carboxylic acid and cyano groups generally remain unaffected under these conditions.

Conversely, the cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions, leading to the formation of 2-bromoisophthalic acid. Alternatively, the cyano group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄). In this case, the carboxylic acid would also be reduced to a primary alcohol. Selective reduction of the cyano group in the presence of the carboxylic acid is challenging and often requires protection of the carboxyl group.

The carboxylic acid can be esterified under standard Fischer esterification conditions (an alcohol in the presence of an acid catalyst) without affecting the bromo or cyano groups. This demonstrates the chemoselective nature of these transformations.

The following table provides examples of chemoselective reactions:

Target Functional GroupReaction TypeReagentsResulting Functional Group
BromoSuzuki CouplingArylboronic acid, Pd catalyst, baseAryl
CyanoHydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
Carboxylic AcidEsterificationAlcohol, acid catalystEster
CyanoReductionLiAlH₄Aminomethyl (and alcohol from carboxylic acid)

Mechanistic Investigations of this compound Transformations

The transformations of this compound proceed through well-established organic reaction mechanisms.

Amide formation via an acyl chloride intermediate follows a nucleophilic acyl substitution pathway. The highly electrophilic acyl chloride is attacked by the amine nucleophile, leading to a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion. When using coupling agents like DCC, the mechanism involves the formation of a reactive O-acylisourea intermediate which is then attacked by the amine.

Decarboxylation mechanisms can vary. Metal-catalyzed decarboxylations are thought to proceed through the formation of an organometallic intermediate. sorbonne-universite.fr For instance, in silver-catalyzed reactions, the carboxylate may coordinate to the silver ion, facilitating the extrusion of carbon dioxide and the formation of an aryl-silver species, which is then protonated to yield the decarboxylated product. sorbonne-universite.fr Radical-based decarboxylation pathways have also been proposed, particularly in photoredox catalysis, where a single-electron transfer can initiate the fragmentation of the carboxyl group to form an aryl radical. rsc.org

Nucleophilic aromatic substitution of the bromine atom can occur, although it is less common than palladium-catalyzed couplings for this type of substrate. The presence of the electron-withdrawing cyano and carboxylic acid groups can activate the ring towards nucleophilic attack, but harsh conditions are often required. A more plausible mechanism for the substitution of the bromo group is through the formation of a benzyne intermediate under strongly basic conditions (e.g., using sodium amide or LDA). nih.govresearchgate.net The aryne is a highly reactive species that can be trapped by various nucleophiles. nih.govresearchgate.net

Electrophilic aromatic substitution reactions on the this compound ring are generally disfavored due to the deactivating nature of all three substituents. If forced, the directing effects of the existing groups would need to be considered.

Applications of 2 Bromo 5 Cyanobenzoic Acid As a Synthetic Building Block

Construction of Complex Organic Molecules

The utility of 2-bromo-5-cyanobenzoic acid in the synthesis of complex organic molecules stems from the distinct reactivity of its three functional groups. Each group can be targeted with a high degree of selectivity to build molecular complexity in a controlled manner.

The bromine atom, located at the 2-position, is a key reactive site for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents. Furthermore, the bromo group can participate in nucleophilic aromatic substitution reactions under specific conditions.

The cyano group at the 5-position is a versatile functional group that can be transformed into several other moieties. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings. This flexibility is crucial for introducing nitrogen-containing groups or for modifying the electronic properties of the molecule.

The carboxylic acid group provides a handle for standard transformations such as esterification and amidation, allowing the molecule to be linked to other substrates, including alcohols, amines, and complex biomolecules. google.com The interplay of these three groups makes this compound a powerful scaffold for assembling intricate target molecules.

Functional GroupPositionCommon Synthetic TransformationsPurpose in Complex Molecule Synthesis
Bromine 2Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), Nucleophilic substitutionIntroduction of aryl, alkyl, or other carbon-based fragments; C-N/C-O bond formation.
Cyano 5Hydrolysis (to -COOH or -CONH₂), Reduction (to -CH₂NH₂), CycloadditionConversion to other key functional groups, formation of heterocyclic rings.
Carboxylic Acid 1Esterification, Amidation, Reduction (to -CH₂OH)Linking to other molecules, peptide coupling, modifying solubility and polarity.

Synthesis of Heterocyclic Compounds

The strategically positioned functional groups on this compound make it an ideal precursor for the synthesis of a variety of heterocyclic compounds. These rings are fundamental structural motifs in many biologically active compounds and functional materials.

While direct, one-step syntheses of pyrroles and pyridines from this compound are not commonly cited, its functional groups can be readily modified to generate the necessary precursors for established cyclization strategies. For instance, the well-known Paal-Knorr pyrrole (B145914) synthesis requires a 1,4-dicarbonyl compound and a primary amine. The cyano group of this compound can be reduced to a primary amine, and the aromatic ring can be further elaborated via coupling reactions at the bromine site to build up a suitable dicarbonyl precursor, which can then undergo intramolecular cyclization to form a pyrrole ring fused or substituted with the original benzoic acid framework.

Similarly, classical pyridine (B92270) syntheses, such as the Hantzsch synthesis, rely on the condensation of β-ketoesters, aldehydes, and ammonia (B1221849). The functional groups of this compound can be chemically manipulated to generate these required components, thereby enabling access to highly substituted pyridine derivatives.

This compound and its esters are effective starting materials for constructing fused heterocyclic systems. The presence of multiple reaction handles allows for sequential cyclization reactions. A notable application is in the synthesis of compounds containing fused thiazole (B1198619) rings. For example, its ester derivative, methyl 2-bromo-5-cyanobenzoate, can be used as a key starting material in multi-step sequences where the bromine is displaced or coupled, and the cyano or carboxylate group is subsequently used to build and fuse a second heterocyclic ring, such as a thiazole. google.com Research has also shown that related cyanobenzoic acids can undergo condensation with substituted aminopyridines to form fused oxazolo[4,5-b]pyridine (B1248351) derivatives, illustrating a common pathway for creating fused systems. researchgate.net

A significant application of halogenated benzoic acids is in the synthesis of acridine (B1665455) and acridone (B373769) derivatives, which are a class of compounds with important biological properties. The synthesis often involves an Ullmann-type condensation reaction between a 2-halobenzoic acid and an arylamine to form a diphenylamine-2-carboxylic acid intermediate. This intermediate is then cyclized, typically using a dehydrating agent like polyphosphoric acid or sulfuric acid, to yield the tricyclic acridone core. This compound is a suitable substrate for this reaction, where it would react with an aniline (B41778) derivative to ultimately produce a cyano-substituted acridone. This approach provides a reliable route to specifically substituted acridones that are of interest in medicinal chemistry.

Reactant 1Reactant 2Key IntermediateProduct Class
This compoundAniline5-cyano-N-phenyldiphenylamine-2-carboxylic acidCyano-substituted Acridone
2-Chlorobenzoic acidSubstituted AnilineN-(substituted-phenyl)diphenylamine-2-carboxylic acidSubstituted Acridone

Development of Advanced Materials Precursors from this compound

The unique combination of a bromo, cyano, and carboxylic acid group on a single aromatic ring makes this compound a promising precursor for advanced materials. smolecule.com Its trifunctional nature allows it to act as a monomer or a cross-linking agent in the synthesis of specialty polymers. For example, the carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the bromo and cyano groups remain available for subsequent modifications, such as grafting other polymer chains or introducing functional moieties through coupling reactions.

This compound is also identified as a building block for materials used in electronics and material science, such as Organic Light Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs). bldpharm.combldpharm.com In MOF synthesis, the carboxylic acid group can coordinate to metal centers to form the framework structure, while the cyano and bromo groups can be used to tune the porosity, functionality, and electronic properties of the resulting material.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

One of the most significant applications of this compound is as a starting material for the synthesis of advanced pharmaceutical intermediates and complex molecular scaffolds. guidechem.com Its ester, methyl 2-bromo-5-cyanobenzoate, is a key commercially available intermediate used in the synthesis of potent and selective inhibitors of the eukaryotic initiation factor 4E (eIF4E). google.com These inhibitors are investigated as potential therapeutics for cancer, as eIF4E is often dysregulated in various malignancies. google.com In this context, the bromo-cyano-benzoate core serves as the foundational scaffold onto which other complex fragments are attached through a series of chemical transformations. google.com

The compound's utility extends to the creation of various bioactive molecules. For example, through transformation of the bromo- group to an amino- group, it serves as a precursor to 2-amino-5-cyanobenzoic acid derivatives, which are themselves key intermediates for insecticidal compounds, highlighting its value in the broader field of agrochemicals. google.com

PrecursorTarget Scaffold ClassTherapeutic Area/ApplicationRef.
Methyl 2-bromo-5-cyanobenzoateThiazole-containing benzoic acid derivativeseIF4E Inhibitors (Oncology) google.com
2-Amino-5-cyanobenzamide (derived from this compound)Cyanoanthranilic diamidesInsecticides google.com

Synthesis of eIF4E Inhibitors

Eukaryotic initiation factor 4E (eIF4E) is a protein that plays a critical role in the initiation of mRNA translation, a fundamental process in protein synthesis. google.comgoogle.com The interaction of eIF4E with the 5' cap structure of mRNA is a key event for the translation of many proteins involved in cell growth and proliferation. google.com In many types of cancer, eIF4E is overexpressed, leading to uncontrolled cell growth. google.com Therefore, inhibiting the function of eIF4E is a promising strategy for cancer therapy.

This compound, typically in its esterified form (methyl 2-bromo-5-cyanobenzoate), is a key starting material for the synthesis of a class of eIF4E inhibitors. google.com The synthetic strategy often involves a palladium-catalyzed Suzuki coupling reaction. In this reaction, the bromine atom on the benzoic acid derivative is coupled with a boronic acid derivative to form a biaryl scaffold, which is a core structural element of these inhibitors. google.comgoogle.com

A general synthetic route is outlined below:

Esterification: The carboxylic acid group of this compound is first protected, commonly as a methyl ester, to prevent it from interfering with subsequent reactions.

Suzuki Coupling: The resulting methyl 2-bromo-5-cyanobenzoate is then reacted with a suitable boronic acid, such as 2-nitrophenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). google.com This step creates a biphenyl (B1667301) structure.

Further Elaboration: The nitrile group on the biphenyl intermediate is then converted into a thioamide.

Heterocycle Formation: The thioamide undergoes a Hantzsch thiazole synthesis with an appropriate α-haloketone to construct a thiazole ring.

Deprotection: Finally, the methyl ester is hydrolyzed to yield the final carboxylic acid, which is the active eIF4E inhibitor. google.com

Table 1: Key Reaction in eIF4E Inhibitor Synthesis

Step Reactants Key Reagents Product Purpose
Suzuki Coupling Methyl 2-bromo-5-cyanobenzoate, 2-nitrophenylboronic acid Pd(dppf)Cl₂, K₂CO₃ Methyl 2'-nitro-4-cyanobiphenyl-2-carboxylate Forms the core biphenyl scaffold
Thiazole Synthesis Thioamide intermediate, α-haloketone - Thiazole-containing biphenyl intermediate Introduces the thiazole heterocycle
Hydrolysis Ester intermediate Acid or Base Final eIF4E inhibitor Unmasks the active carboxylic acid

Other Pharmacologically Relevant Scaffold Synthesis

The utility of the bromo-cyanobenzoic acid motif extends beyond the synthesis of eIF4E inhibitors. The strategic placement of a bromine atom and a nitrile group on a benzoic acid core makes it a versatile precursor for a variety of other pharmacologically relevant scaffolds, such as those found in kinase inhibitors and PARP (Poly(ADP-ribose) polymerase) inhibitors. While direct synthetic routes starting from this compound for these specific examples are not as prominently documented, the use of closely related isomers demonstrates the potential of this structural motif.

For instance, substituted bromo-benzoic acids are key intermediates in the synthesis of numerous kinase inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, which is a common strategy for exploring the structure-activity relationship of kinase inhibitors. Similarly, halogenated benzoic acids have been employed in the synthesis of PARP inhibitors, a class of drugs used in cancer therapy. For example, 2-chlorobenzoic acid is a precursor in the synthesis of the well-known anti-inflammatory drug, Diclofenac. mdpi.com

The reactivity of this compound makes it a candidate for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocycles like tetrazoles, providing access to a wide array of chemical structures.

Table 2: Potential Applications of the Bromo-Cyanobenzoic Acid Scaffold

Target Class Related Starting Material Key Synthetic Transformation Resulting Scaffold
Kinase Inhibitors 3-Bromo-5-(cyanomethyl)benzoic acid Suzuki Coupling Substituted biaryl
PARP Inhibitors 5-Bromo-2-fluorobenzoic acid Amide Coupling / Cyclization Phthalazinone
Anti-inflammatory 2-Chlorobenzoic acid Ullmann Condensation Phenylacetic acid derivative

Derivatives and Analogs of 2 Bromo 5 Cyanobenzoic Acid in Research

Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of 2-bromo-5-cyanobenzoic acid often involves leveraging the reactivity of its constituent functional groups. The carboxylic acid moiety can undergo esterification or amidation, while the bromine atom is a key handle for cross-coupling reactions, and the cyano group can be subjected to reduction or hydrolysis. lookchem.com

One of the most powerful methods for creating analogs is the Suzuki-Miyaura cross-coupling reaction. lookchem.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a variety of boronic acids or esters. This strategy has been employed to introduce new aryl or alkyl substituents at the 2-position, leading to a diverse range of biaryl and alkyl-aryl compounds.

Another common approach is the modification of the carboxylic acid group. Esterification, typically achieved by reacting the acid with an alcohol under acidic conditions, can produce a variety of esters. Amidation, the reaction with an amine, leads to the corresponding benzamides. These transformations are fundamental in altering the solubility, polarity, and biological activity of the parent molecule.

The cyano group also offers a pathway to novel analogs. It can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride, or hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding a dicarboxylic acid derivative.

Furthermore, nucleophilic aromatic substitution can be used to replace the bromine atom with other functionalities, such as amino or alkoxy groups, further expanding the library of accessible derivatives. The choice of synthetic route is often dictated by the desired final structure and the compatibility of the functional groups present in the starting materials and intermediates.

A summary of common synthetic transformations for creating functionalized analogs of this compound is presented below:

Reaction TypeReagents/ConditionsResulting Functional Group
Suzuki-Miyaura CouplingPd catalyst, base, boronic acid/esterAryl or alkyl substituent
EsterificationAlcohol, acid catalystEster
AmidationAmine, coupling agentAmide
Cyano Group ReductionLiAlH₄Aminomethyl
Nucleophilic SubstitutionNucleophile (e.g., KCN, NH₃)Varies (e.g., nitrile, amine)

Structure-Reactivity Relationship Studies of this compound Derivatives

The systematic modification of this compound allows for in-depth studies of how changes in its molecular structure affect its chemical reactivity. These structure-reactivity relationship (SRR) studies are crucial for understanding the electronic and steric effects of different substituents on the molecule's behavior in chemical reactions.

The electron-withdrawing nature of the cyano group significantly influences the acidity of the carboxylic acid. This effect can be modulated by introducing other substituents onto the aromatic ring. For instance, the addition of electron-donating groups, such as methoxy (B1213986) or methyl groups, can decrease the acidity, while further electron-withdrawing groups would be expected to increase it. The position of these substituents relative to the carboxylic acid and the other functional groups is also a critical factor.

The reactivity of the bromine atom in cross-coupling reactions is also a subject of SRR studies. The steric hindrance around the bromine at the 2-position can impact the efficiency of reactions like the Suzuki-Miyaura coupling. Bulky neighboring groups can hinder the approach of the catalyst and the coupling partner, potentially leading to lower yields or requiring more forcing reaction conditions.

The interplay between the electronic effects of the cyano group and the steric environment created by various substituents provides a rich field for investigation. By comparing the reaction rates and outcomes for a series of derivatives with systematically varied substituents, researchers can build a comprehensive picture of the factors governing the reactivity of this class of compounds.

Key parameters investigated in SRR studies of this compound derivatives include:

ParameterInfluencing Factors
Acidity (pKa)Electronic nature of substituents
Reactivity in Cross-CouplingSteric hindrance, electronic effects
RegioselectivityDirecting effects of substituents

Investigating Novel Derivatives for Chemical Exploration

The diverse array of derivatives that can be synthesized from this compound makes it a valuable scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. chemscene.com The ability to fine-tune the molecule's properties through synthetic modifications allows for the creation of novel compounds with potentially interesting biological activities or material properties.

In medicinal chemistry, this compound derivatives are used as building blocks for the synthesis of more complex molecules that can interact with biological targets. chemscene.com For example, the core structure can be elaborated to create inhibitors of enzymes or modulators of receptors. The bromine atom serves as a convenient attachment point for various pharmacophores, while the cyano and carboxylic acid groups can be modified to optimize binding interactions and pharmacokinetic properties.

The development of novel heterocyclic compounds is another active area of research. The functional groups of this compound can participate in cyclization reactions to form fused ring systems, which are common motifs in many biologically active molecules. For instance, derivatives of this acid have been used in the synthesis of novel bicyclic heterocycles. apolloscientific.co.uk

The exploration of these novel derivatives often involves high-throughput screening to identify compounds with desired activities. Promising "hits" from these screens can then be further optimized through iterative cycles of synthesis and testing, guided by the principles of structure-activity relationships. This process of chemical exploration is essential for the discovery of new therapeutic agents and advanced materials.

Computational and Theoretical Studies on 2 Bromo 5 Cyanobenzoic Acid

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental component of computational chemistry that describes the electronic structure of molecules. By calculating the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), significant insights into the reactivity and electronic properties of a molecule can be gained.

For aromatic compounds like 2-Bromo-5-cyanobenzoic acid, Density Functional Theory (DFT) is a commonly employed method for these calculations. dergipark.org.tr The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state.

In studies of similar substituted benzoic acids, such as 2-amino-5-bromobenzoic acid, DFT calculations at the B3LYP level have been used to analyze the molecular orbitals. dergipark.org.tr The HOMO is typically distributed over the benzene (B151609) ring and the electron-donating substituents, while the LUMO is often localized on the electron-withdrawing groups. For this compound, the HOMO would be expected to have significant contributions from the bromine atom and the benzene ring, while the LUMO would likely be concentrated around the electron-withdrawing carboxyl and cyano groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative values based on typical DFT calculations for similar aromatic acids.

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70

The analysis of these frontier orbitals helps in understanding the molecule's electrophilic and nucleophilic sites and its potential role in chemical reactions.

Reaction Pathway Modeling for this compound Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For transformations involving this compound, such as nucleophilic substitution or decarboxylation, theoretical calculations can map out the most energetically favorable pathways.

For instance, the synthesis of derivatives from 2-amino-5-bromobenzoic acid has been investigated using computational methods to understand the reaction mechanisms. nih.gov Reaction pathway modeling for this compound would likely involve identifying the transition state structures for key reaction steps. The activation energy for these steps can be calculated, providing a quantitative measure of the reaction kinetics.

These computational studies can also explore the influence of different reagents and solvents on the reaction pathway. By understanding the energetic landscape of the reaction, conditions can be optimized to favor the desired product and minimize side reactions.

Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is a common application of DFT calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations have been successfully applied to various substituted benzoic acids, including 2-bromobenzoic acid and p-cyanobenzoic acid. nih.govnih.gov The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Illustrative frequencies based on DFT calculations for similar molecules.

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3500-3300
C≡N stretch (Cyano)2240-2220
C=O stretch (Carboxylic Acid)1720-1680
C-Br stretch700-600

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can aid in the structural elucidation of complex molecules.

Conformation Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Substituted benzoic acids can exhibit different conformations, primarily due to the rotation of the carboxylic acid group relative to the benzene ring. researchgate.net

Computational conformational analysis involves mapping the potential energy surface of the molecule as a function of key dihedral angles. For this compound, the primary focus would be on the torsion angle between the plane of the carboxylic acid group and the plane of the benzene ring. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers to their interconversion. researchgate.net

In many substituted benzoic acids, the planar conformation is the most stable. However, steric hindrance from ortho substituents can lead to non-planar ground states. For this compound, the bromine atom at the ortho position would likely influence the preferred orientation of the carboxylic acid group. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the bromine atom could also play a role in stabilizing certain conformations, although this is generally a weak interaction. researchgate.net

Future Directions in Research on 2 Bromo 5 Cyanobenzoic Acid

Emerging Synthetic Methodologies

While traditional methods for the synthesis of functionalized benzoic acids are well-established, emerging methodologies promise greater efficiency, selectivity, and functional group tolerance. For 2-bromo-5-cyanobenzoic acid, future synthetic research will likely focus on late-stage functionalization and the development of more direct coupling strategies.

One promising area is the application of transition-metal catalyzed C-H activation . This technique allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. For derivatives of this compound, iridium-catalyzed C-H amination could be explored to introduce amino groups at specific positions, offering a rapid route to novel aniline (B41778) derivatives for pharmaceutical and materials applications. Similarly, palladium-catalyzed C-H olefination could provide access to a variety of substituted stilbenes and other conjugated systems.

Photoredox catalysis , often merged with nickel catalysis, represents another frontier. This approach uses visible light to initiate catalytic cycles, enabling transformations under mild conditions. Future research could explore the use of photoredox catalysis for the cyanation of aryl halides, potentially offering alternative routes to this compound or its derivatives. Furthermore, the dual photoredox-nickel catalysis could be employed for the cross-coupling of aryl halides with a variety of partners, including those containing nitriles, expanding the synthetic utility of the bromine atom on the this compound scaffold.

The development of novel coupling partners for traditional palladium-catalyzed cross-coupling reactions will also be a key research direction. While Suzuki and Negishi couplings are standard, the exploration of new organometallic reagents could lead to the synthesis of previously inaccessible derivatives of this compound. Enantioselective palladium-catalyzed cross-coupling reactions, for instance, could be used to synthesize chiral α-aryl carboxamides from α-bromo carboxamide precursors, a strategy that could be adapted for derivatives of this compound.

MethodologyPotential Application for this compoundKey Advantages
C-H Activation Direct introduction of functional groups (e.g., amino, olefinic) onto the aromatic ring.High atom economy, reduced number of synthetic steps.
Photoredox Catalysis Mild condition cross-coupling reactions, alternative cyanation pathways.Use of visible light, high functional group tolerance.
Novel Cross-Coupling Synthesis of complex derivatives with new coupling partners.Access to novel chemical space, potential for asymmetric synthesis.

Potential in Novel Material Science

The unique combination of functional groups in this compound makes it an attractive candidate for the synthesis of advanced materials. The carboxylic acid and nitrile groups can act as ligands for the construction of metal-organic frameworks (MOFs) . Future research could focus on synthesizing novel MOFs using this compound as a linker. The presence of the bromine atom could be exploited for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. These materials could have applications in gas storage, separation, and catalysis.

The rigid structure and potential for liquid crystallinity also suggest applications in the synthesis of polymers and liquid crystals . The cyanobiphenyl unit is a well-known mesogenic group, and derivatives of this compound could be used to create novel liquid crystalline materials with tailored properties. The bromine atom can serve as a handle for polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. Bromination is a known technique to modify the microstructure of polymer precursors.

Furthermore, the nitrile group can participate in "click" reactivity and self-assembly processes, opening avenues for the creation of supramolecular structures. Research in this area could explore the use of this compound derivatives in the design of molecular switches, sensors, and other functional materials.

Material ClassPotential Role of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) Organic linker for framework construction.Gas storage and separation, catalysis.
Polymers Monomer for the synthesis of conjugated polymers.Organic electronics, sensors.
Liquid Crystals Core structure for novel liquid crystalline materials.Displays, optical devices.
Supramolecular Assemblies Building block for self-assembled structures.Molecular switches, drug delivery.

Untapped Reactivity Profiles

Beyond its use as a scaffold, the interplay of the functional groups in this compound could lead to the discovery of untapped reactivity. The ortho-positioning of the bromine atom and the carboxylic acid group could be exploited in decarboxylative coupling reactions . For instance, palladium-catalyzed C-H activation of the benzoic acid could lead to the formation of an oxapalladacycle, which upon decarboxylation could generate a palladium-associated aryne intermediate for further reactions.

The nitrile group also offers a range of synthetic possibilities that have yet to be fully explored in the context of this specific molecule. For example, nickel-catalyzed cross-coupling reactions of aryl nitriles with imidazolium (B1220033) salts have been reported, suggesting that the nitrile group in this compound could be a reactive handle for the synthesis of N-heterocyclic compounds. Additionally, the nitrile group can be transformed into various other functional groups, such as amides, amines, and tetrazoles, providing access to a diverse range of derivatives.

Future research could also investigate the synergistic effects of the different functional groups on the reactivity of the molecule. For example, the electron-withdrawing nature of the nitrile and carboxylic acid groups could influence the reactivity of the bromine atom in nucleophilic aromatic substitution reactions.

Sustainable Synthesis and Application

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis and application of this compound. This includes the use of environmentally benign solvents, catalysts, and reagents.

The development of biocatalytic methods for the synthesis of nitriles from aldoximes presents a cyanide-free and environmentally friendly alternative to traditional synthetic routes. Future work could explore the possibility of using engineered enzymes for the synthesis of this compound or its precursors. The electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using nickel catalysts is another promising green approach.

The use of less toxic and more sustainable reagents for halogenation is also a key area of research. Solvent-free bromination methods using in situ generated bromine could reduce the environmental impact of the synthesis. Additionally, exploring the use of this compound in applications that contribute to sustainability, such as in the development of materials for carbon capture or in the synthesis of pharmaceuticals with improved efficacy and reduced side effects, will be a significant future direction.

Sustainability AspectFuture Research FocusPotential Impact
Synthesis Biocatalysis, electrosynthesis, solvent-free reactions.Reduced waste, lower energy consumption, avoidance of toxic reagents.
Reagents Use of greener brominating agents.Improved safety and reduced environmental footprint.
Applications Development of materials for sustainable technologies.Contribution to carbon capture, energy storage, and other green applications.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-cyanobenzoic acid in laboratory settings?

A multistep synthesis starting from nitro-substituted benzoic acid derivatives is often employed. For example, nitration of benzoic acid derivatives can introduce a nitro group at the 5-position, which acts as a meta-directing group. Subsequent bromination at the 2-position (ortho to the nitro group) can be achieved using brominating agents like Br₂/FeBr₃. Finally, cyanation via substitution or catalytic coupling replaces the nitro group with a cyano moiety . Optimization of reaction conditions (e.g., temperature, solvent) is critical to minimize side reactions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and aromatic proton environments.
  • IR spectroscopy : Identification of carboxylic acid (-COOH, ~1700 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₈H₄BrNO₂ has a monoisotopic mass of 228.9386) .
  • X-ray crystallography : For definitive structural confirmation if crystalline derivatives are obtainable.

Q. How can researchers ensure the purity of this compound after synthesis?

Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. HPLC analysis with UV detection (λ = 254 nm) is recommended to confirm purity >95% .

Q. What are the stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis of the nitrile group or decarboxylation. Desiccants like silica gel are essential to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the regioselectivity in synthesizing this compound derivatives?

The nitro group (-NO₂) is a strong meta-directing group, enabling selective bromination at the ortho position. After bromination, reduction of the nitro group to -NH₂ followed by Sandmeyer cyanation introduces the nitrile group at the 5-position. Computational studies (DFT) can predict substituent effects on electron density and reaction pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data for brominated benzoic acid derivatives?

  • Replication : Validate synthetic steps under controlled conditions.
  • Advanced analytical cross-verification : Use tandem MS/MS or 2D NMR (e.g., COSY, HSQC) to confirm structural ambiguities.
  • Literature benchmarking : Compare results with analogous compounds (e.g., 5-bromo-2-chlorobenzoic acid, MW 235.46 ).

Q. How can this compound be utilized as a precursor in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). For example, 5-bromo-2-cyanophenylboronic acid (CAS 1032231-30-3) can form biaryl structures for pharmaceutical intermediates . Reaction optimization (e.g., ligand choice, solvent) is critical for high yields.

Q. What methodological challenges arise in quantifying trace impurities in this compound?

Impurities like dehalogenated byproducts require sensitive detection methods:

  • GC-MS : For volatile derivatives.
  • Ion chromatography : To monitor inorganic bromides.
  • Calibration curves : Using spiked standards to quantify limits of detection (LOD < 0.1%) .

Q. How do pH and temperature affect the reactivity of this compound in aqueous solutions?

  • Acidic conditions : Risk of decarboxylation at elevated temperatures (>80°C).
  • Basic conditions : Hydrolysis of the nitrile group to carboxylic acid (e.g., NaOH/H₂O at reflux). Stability studies should use buffered solutions (pH 4–7) and monitor degradation via UV-Vis spectroscopy .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing cyano group may reduce carboxylate reactivity during coupling. Pre-activation with HOBt/DIC or using microwave-assisted synthesis can improve efficiency. Compatibility with resin linkers (e.g., Wang resin) must also be validated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.